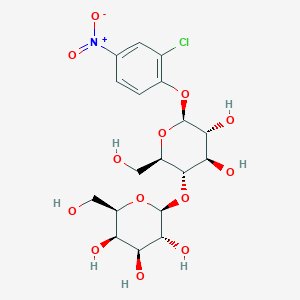

2-Chloro-4-nitrophenyl-beta-D-lactoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Chloro-4-nitrophenyl-beta-D-lactoside involves the interaction of hepta-acetate-alpha-D-maltosyl bromide with 2-chloro-4-nitrophenol in a two-phase system using a phase transfer catalyst. This method is a part of the synthesis of beta-maltosides, derivatives that are utilized as substrates for determining alpha-glucosidase activity (Voznyĭ et al., 1996).

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitrophenyl-beta-D-lactoside, as with related compounds, is characterized by the presence of a beta-lactoside group. This structural component plays a crucial role in its reactivity and interaction with enzymes such as beta-galactosidase. While specific details on the molecular structure of 2-Chloro-4-nitrophenyl-beta-D-lactoside are limited, studies on similar compounds provide insights into the behavior and properties of these types of molecules (Akkurt et al., 2010).

Chemical Reactions and Properties

2-Chloro-4-nitrophenyl-beta-D-lactoside serves as a substrate in enzymatic reactions, specifically in the assay of neutral alpha-glucosidase activity. Its design allows for increased sensitivity and convenience in biochemical assays compared to other substrates, highlighting its chemical reactivity and utility in research contexts (Voznyĭ et al., 1996).

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Transfer Reactions

2-Chloro-4-nitrophenyl-beta-D-lactoside has been explored in the field of enzymatic synthesis and transfer reactions. Totani et al. (2001) used this compound in the synthesis of aliphatic beta-lactosides, demonstrating its utility in mimicking units of glycosphingolipids using Trichoderma reesei cellulase (Totani, Yasutake, Ohi, Murata, & Usui, 2001). Additionally, Usui et al. (1993) utilized this compound in the synthesis of β-d-galactosyl disaccharide derivatives, highlighting its role in transglycosylation processes (Usui, Kubota, & Ohi, 1993).

Inhibitory Properties in Galectins

Research by Giguère et al. (2006) examined aryl O- and S-galactosides and lactosides as specific inhibitors of human galectins-1 and -3. In this study, 2-Chloro-4-nitrophenyl-beta-D-lactoside showed potential in modulating the electrostatic potential at specific sites, influencing the inhibitory properties against galectin-1 (Giguère, Sato, St‐Pierre, Sirois, & Roy, 2006).

Application in Biochemistry and Molecular Biology

In the field of biochemistry and molecular biology, 2-Chloro-4-nitrophenyl-beta-D-lactoside has been used as a substrate for various enzymatic assays. Voznyi et al. (1996) synthesized beta-maltosides, including 2-Chloro-4-nitrophenyl-beta-D-maltoside, for determining alpha-glucosidase activity (Voznyi, Lukomskaia, Lanskaia, & Podkidysheva, 1996). Hwang and Scott (1993) focused on the synthesis, characterization, and diagnostic applications of 2-Chloro-4-Nitrophenyl-β-D-Galactopyranoside, highlighting its enhanced sensitivity in enzyme immunoassays (Hwang & Scott, 1993).

Other Relevant Studies

- A study by Deshpande, Eriksson, and Pettersson (1984) formulated a procedure using synthetic substrates for determining exo-1,4,-beta-glucanases, where p-nitrophenyl-beta-D-lactoside was used as a selective substrate (Deshpande, Eriksson, & Pettersson, 1984).

- Research by Rudnick, Schildiner, and Kaback (1976) involved the use of p-nitrophenyl alpha-D-galactopyranoside, a related compound, in studying the equilibrium between forms of the lac carrier protein in Escherichia coli membrane vesicles (Rudnick, Schildiner, & Kaback, 1976).

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-MUKCROHVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583467 |

Source

|

| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-nitrophenyl-beta-D-lactoside | |

CAS RN |

120583-41-7 |

Source

|

| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)